

fundamental electrochemical properties of nickel-cobalt oxides

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An In-depth Technical Guide on the Fundamental Electrochemical Properties of **Nickel-Cobalt** Oxides

Introduction

Nickel-cobalt oxides (Ni-Co oxides), particularly the spinel NiCo_2O_4 , have garnered significant attention from the scientific community due to their compelling electrochemical properties. These materials are characterized by their low cost, natural abundance, and environmental friendliness.[1][2] Their superior electrochemical performance, which stems from a high degree of redox chemistry and electronic conductivity compared to single metal oxides, makes them highly suitable for a variety of applications, including supercapacitors, electrocatalysis (such as the oxygen evolution reaction - OER), and sensors.[1][3] This guide provides a comprehensive overview of the fundamental electrochemical properties of **nickel-cobalt** oxides, detailing their synthesis, characterization methodologies, and key performance metrics.

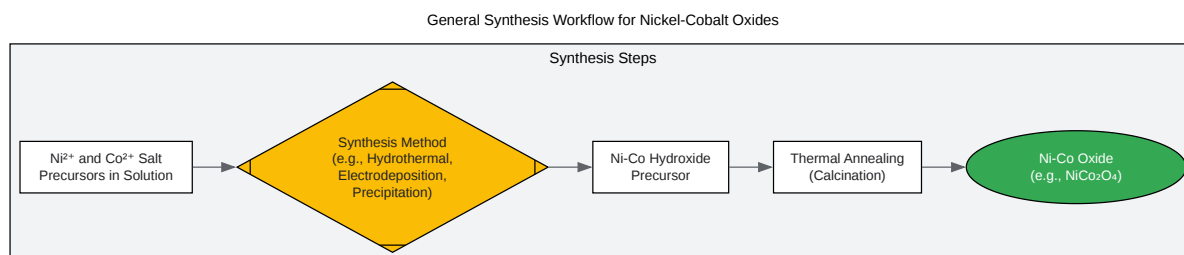
Synthesis of Nickel-Cobalt Oxides

The electrochemical properties of **nickel-cobalt** oxides are intrinsically linked to their morphology, crystallinity, and surface area, which are largely determined by the synthesis method. Common synthesis techniques include hydrothermal/solvothermal methods, electrodeposition, and chemical precipitation.

- **Hydrothermal/Solvothermal Method:** This is a widely used technique to produce well-defined nanostructures. It involves a chemical reaction in a sealed vessel (autoclave) at elevated

temperatures and pressures. The solvothermal method is a more general term where the solvent is not necessarily water. These methods allow for precise control over the size, shape, and crystallinity of the resulting Ni-Co oxide nanostructures.[1]

- **Electrodeposition:** This technique involves the deposition of a **nickel-cobalt** hydroxide film onto a conductive substrate from an electrolyte bath containing nickel and cobalt salts. Subsequent thermal treatment (annealing) converts the hydroxide into the desired spinel oxide.[4] This method is advantageous for creating binder-free electrodes with strong adhesion to the substrate.
- **Chemical Precipitation:** This method involves the precipitation of nickel and cobalt hydroxides from a solution of their respective salts by adding a precipitating agent (e.g., NaOH, NH₄OH). The resulting precipitate is then washed, dried, and calcined at a specific temperature to obtain the **nickel-cobalt** oxide.



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Caption: A generalized workflow for the synthesis of **nickel-cobalt** oxides.

Fundamental Electrochemical Properties and Characterization

The electrochemical behavior of **nickel-cobalt** oxides is typically investigated using a three-electrode system in an appropriate electrolyte (e.g., KOH). The key techniques are cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. The resulting current in response to the applied potential provides valuable information about the redox reactions occurring at the electrode surface. For Ni-Co oxides, the CV curves typically exhibit distinct redox peaks, indicating pseudocapacitive behavior arising from Faradaic reactions of $\text{Ni}^{2+}/\text{Ni}^{3+}$ and $\text{Co}^{2+}/\text{Co}^{3+}/\text{Co}^{4+}$.^[5] The shape of the CV curve and the separation of the redox peaks can provide insights into the reaction kinetics and reversibility.

Experimental Protocol: Cyclic Voltammetry

- **Electrode Preparation:** The active material (Ni-Co oxide) is mixed with a conductive agent (e.g., acetylene black) and a binder (e.g., PVDF) in a specific mass ratio (e.g., 7:2:1) to form a slurry.^[6] This slurry is then coated onto a current collector (e.g., nickel foam, FTO glass) and dried.^{[1][6]}
- **Cell Assembly:** A three-electrode electrochemical cell is assembled with the prepared Ni-Co oxide as the working electrode, a platinum plate as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.^[6]
- **Electrolyte:** A suitable aqueous electrolyte, commonly KOH (e.g., 3 M or 6 M), is used.^{[6][7]}
- **Measurement:** The potential is swept within a defined window (e.g., 0 to 0.5 V vs. SCE) at various scan rates (e.g., 2 to 50 mV/s).^{[4][8]} The resulting current is recorded by a potentiostat.

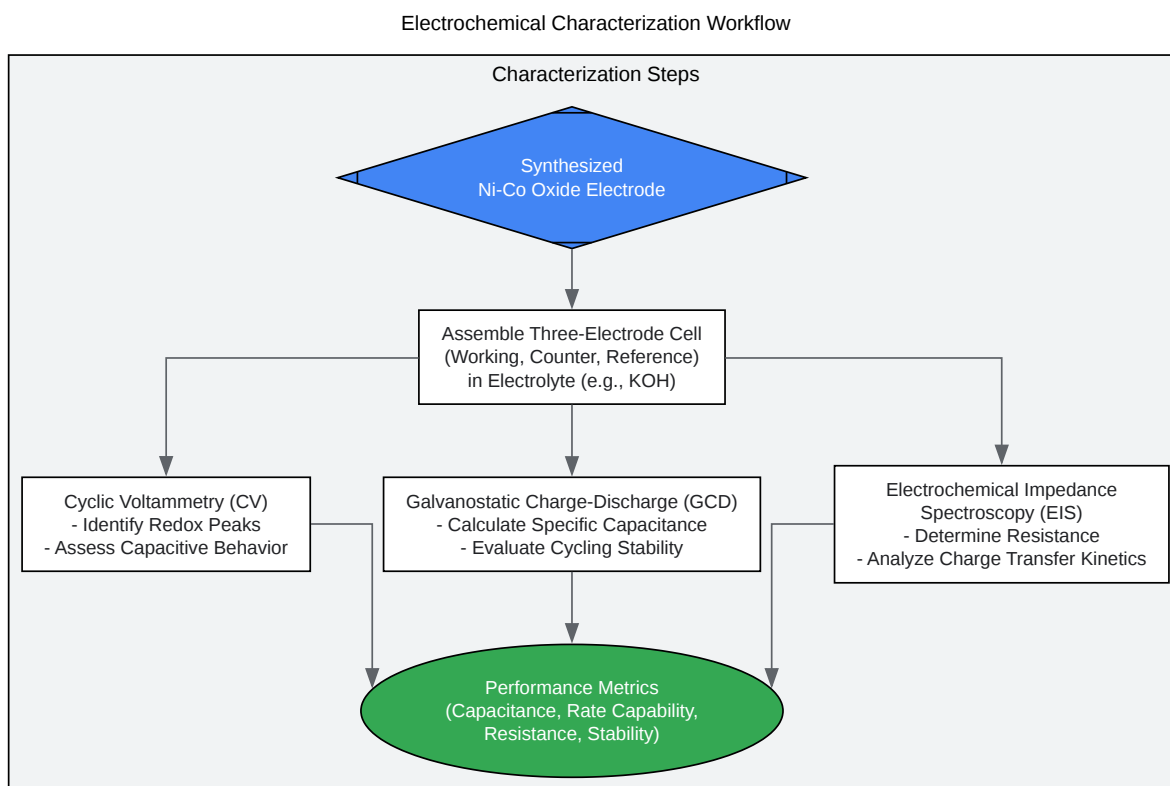
Galvanostatic Charge-Discharge (GCD)

Galvanostatic charge-discharge testing is a primary method for evaluating the performance of supercapacitor electrodes. It involves charging and discharging the electrode at a constant current between two defined potential limits. The resulting voltage-time profile is used to calculate the specific capacitance, a key metric of energy storage capability. The non-linear

nature of the GCD curves for Ni-Co oxides further confirms their pseudocapacitive charge storage mechanism, distinguishing them from the triangular profiles of electric double-layer capacitors (EDLCs).^[6]

Experimental Protocol: Galvanostatic Charge-Discharge

- **Cell Setup:** The same three-electrode cell configuration as in CV is used.
- **Parameters:** The test is performed using a galvanostat/potentiostat. Key parameters to set include the charge and discharge current (often expressed as current density, e.g., 1 A/g), and the potential window (e.g., 0 to 0.45 V vs. SCE).^{[6][9]}
- **Procedure:** The working electrode is repeatedly charged and discharged at a constant current. The voltage response is recorded over time.^{[9][10]}
- **Calculation:** The specific capacitance (C) in F/g is calculated from the discharge curve using the formula: $C = (I \times \Delta t) / (m \times \Delta V)$, where I is the discharge current, Δt is the discharge time, m is the mass of the active material, and ΔV is the potential window.



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Caption: A standard workflow for electrochemical testing of Ni-Co oxide electrodes.

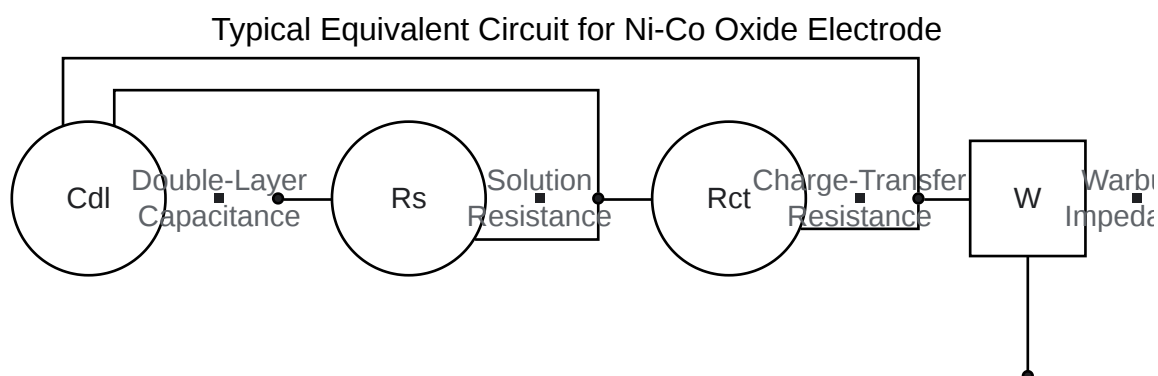
Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the frequency response of an electrochemical system. By applying a small sinusoidal AC potential perturbation and measuring the resulting current, EIS can deconstruct the different resistive and capacitive elements within the electrode-electrolyte system. The resulting Nyquist plot typically shows a

semicircle in the high-frequency region, corresponding to the charge-transfer resistance (R_{ct}), and a straight line in the low-frequency region, related to the diffusive resistance (Warburg impedance). A smaller semicircle diameter indicates a lower charge-transfer resistance and faster Faradaic reactions.[8][11]

Experimental Protocol: Electrochemical Impedance Spectroscopy

- **Cell Setup:** The standard three-electrode cell is used.
- **Parameters:** The measurement is performed at open circuit potential with a small AC amplitude (e.g., 5 mV).[6][7] The frequency is swept over a wide range (e.g., 100 kHz to 10 mHz).[7]
- **Data Analysis:** The impedance data is plotted as a Nyquist plot (Z'' vs. Z'). This plot is often fitted to an equivalent circuit model to quantify the different components of the system's impedance, such as solution resistance (R_s), charge-transfer resistance (R_{ct}), and double-layer capacitance (C_{dl}).[8]



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Caption: An equivalent circuit model used to analyze EIS data for Ni-Co oxides.

Oxygen Evolution Reaction (OER) Performance

Nickel-cobalt oxides are also prominent electrocatalysts for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production.[3] The catalytic activity is evaluated by measuring the overpotential required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope.

- Overpotential (η): This is the difference between the thermodynamic potential for OER (1.23 V vs. RHE) and the potential at which the reaction actually occurs. A lower overpotential signifies a more efficient catalyst.
- Tafel Slope: Derived from the linear region of a plot of overpotential versus the logarithm of the current density (Tafel plot), this slope provides insight into the OER reaction mechanism. A smaller Tafel slope indicates more favorable reaction kinetics.[\[3\]](#)

Quantitative Data Summary

The following tables summarize key electrochemical performance metrics for various **nickel-cobalt** oxide materials as reported in the literature.

Table 1: Supercapacitor Performance of Ni-Co Oxides

Material Composition	Synthesis Method	Electrolyte	Specific Capacitance (F/g)	Current Density (A/g)	Capacitance Retention
MnCo ₂ O _{4.5} @NiCo ₂ O ₄	Hydrothermal	3 M KOH	325	1	70.5% after 3000 cycles [6]
Co ₃ O ₄ nanotubes on Ni foam	Chemical Deposition	6 M KOH	697	0.1	86% after 500 cycles [7]

| Ni-Co hydroxide | Not specified | Not specified | ~528 | 2 mV/s (scan rate) | 94% after 1500 cycles[\[8\]](#) |

Table 2: OER Electrocatalytic Performance of Ni-Co Oxides

Material	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Electrolyte
Ni-doped Co ₃ O ₄	300	82	1.0 M KOH[11]
NiCo ₂ O ₄ nanorods	420	101	Not specified[3]
NiCoLDH/NF	320 (at 100 mA/cm ²)	45.04	1.0 M KOH[12]

| Ni-Fe-Co oxide | Not specified | 52-59 | Alkaline |

Conclusion

Nickel-cobalt oxides exhibit rich and tunable electrochemical properties that make them highly promising for energy storage and conversion applications. Their pseudocapacitive behavior, characterized by fast and reversible Faradaic reactions, leads to high specific capacitance, while their unique electronic structure provides excellent catalytic activity for the oxygen evolution reaction. The performance of these materials is heavily dependent on the synthesis method, which controls their nanostructure and morphology. Through techniques like cyclic voltammetry, galvanostatic charge-discharge, and electrochemical impedance spectroscopy, the fundamental charge storage mechanisms and reaction kinetics can be thoroughly investigated, paving the way for the rational design of next-generation electrochemical devices.

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